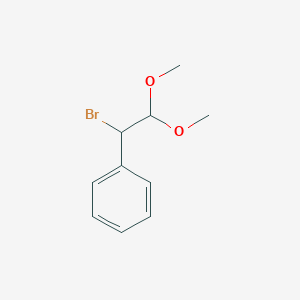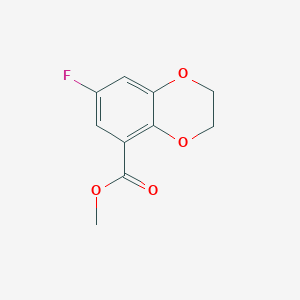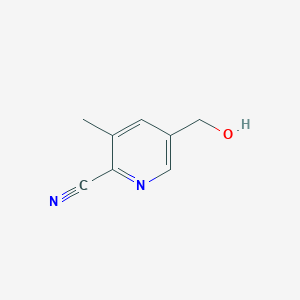
Ethyl 2-cyano-2-isopropyl-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-2-isopropyl-3-methylbutanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound has a unique structure that includes a cyano group, making it interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-2-isopropyl-3-methylbutanoate typically involves the esterification of 2-cyano-3-methylbutanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-cyano-2-isopropyl-3-methylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The cyano group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate the substitution reaction.
Major Products
Hydrolysis: 2-cyano-3-methylbutanoic acid and ethanol.
Reduction: 2-amino-3-methylbutanoic acid derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-2-isopropyl-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mecanismo De Acción
The mechanism of action of Ethyl 2-cyano-2-isopropyl-3-methylbutanoate largely depends on the specific chemical reactions it undergoes. For instance, in hydrolysis, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of the carboxylic acid and ethanol. In reduction reactions, the cyano group is converted to an amine through the addition of hydrogen atoms.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity smell, used in flavorings and perfumes.
Ethyl 2-cyano-3-(furan-2-yl)-prop-2-enoate: A compound with a similar cyano group, used in various chemical syntheses.
Uniqueness
Ethyl 2-cyano-2-isopropyl-3-methylbutanoate is unique due to its combination of a cyano group and an ester functionality. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
62391-95-1 |
|---|---|
Fórmula molecular |
C11H19NO2 |
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
ethyl 2-cyano-3-methyl-2-propan-2-ylbutanoate |
InChI |
InChI=1S/C11H19NO2/c1-6-14-10(13)11(7-12,8(2)3)9(4)5/h8-9H,6H2,1-5H3 |
Clave InChI |
WHTXVXOOSUKFJP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C#N)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


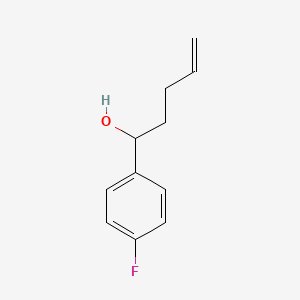
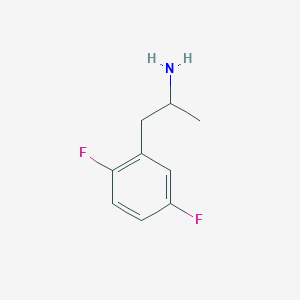
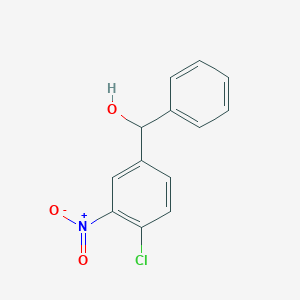
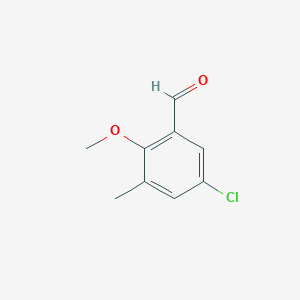


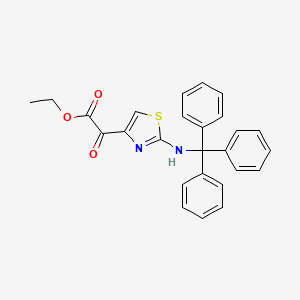
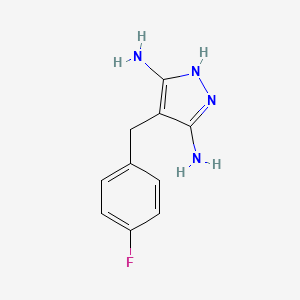
![N,N'-bis[3-(4-chlorophenoxy)-2-hydroxypropyl]piperazine](/img/structure/B8758672.png)
![2-[(2-Chloro-4-nitrophenyl)(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B8758675.png)
